molecular formula C12H12N2O2 B7893117 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7893117
M. Wt: 216.24 g/mol
InChI Key: RPHSVNVIRGULHX-UHFFFAOYSA-N
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Description

3-(2-Ethyl-1H-imidazol-1-yl)benzoic acid is an aromatic heterocyclic compound featuring a benzoic acid scaffold substituted at the 3-position with a 2-ethylimidazole moiety. The ethyl group at the 2-position of the imidazole ring distinguishes it from analogs with smaller (methyl) or bulkier (propyl) substituents.

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11-13-6-7-14(11)10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSVNVIRGULHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for the cyclization process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, benzyl alcohol derivatives, and various substituted imidazole derivatives .

Scientific Research Applications

3-(2-ethyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The position and nature of substituents on the imidazole ring significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Molecular Formula Substituent (Position on Imidazole) Molecular Weight CAS Number Key References
3-(2-Ethyl-1H-imidazol-1-yl)benzoic acid C₁₂H₁₂N₂O₂ Ethyl (2-position) 216.24 Not provided
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid C₁₁H₁₀N₂O₂ Methyl (2-position) 202.21 305806-38-6
4-(2-Methyl-1H-imidazol-5-yl)benzoic acid C₁₁H₁₀N₂O₂ Methyl (2-position) 202.21 763913-26-4
2-(2-Propyl-1H-imidazol-1-yl)benzoic acid C₁₃H₁₄N₂O₂ Propyl (2-position) 230.26 Not provided

Key Observations :

  • Synthetic Accessibility : Methyl-substituted analogs (e.g., 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid) are more commonly reported, possibly due to simpler synthesis and commercial availability .

Positional Isomerism on the Benzoic Acid Scaffold

The attachment site of the imidazole to the benzoic acid (ortho, meta, or para) affects electronic properties and intermolecular interactions:

  • 3-Substituted Derivatives : The meta-substituted target compound may exhibit distinct hydrogen-bonding capabilities compared to para-substituted analogs like 4-(2-Methyl-1H-imidazol-5-yl)benzoic acid, influencing solubility and crystal packing .

Comparison with Benzimidazole Derivatives

Benzimidazoles, which fuse benzene and imidazole rings (e.g., N-ribosyl-dimethyl benzimidazole in vitamin B₁₂), differ fundamentally from the target compound’s single-bonded structure :

  • Bioactivity: Benzimidazoles are renowned for antifungal, antiviral, and anticancer activities , while imidazole-benzoic acid hybrids like this compound are less studied but may share pharmacological relevance due to the imidazole’s metal-coordinating ability .
  • Synthetic Complexity : Benzimidazoles often require multi-step syntheses (e.g., condensation of o-phenylenediamine with aldehydes ), whereas imidazole-benzoic acid derivatives may be synthesized via simpler routes .

Pharmacological and Industrial Relevance

  • Drug Development : Imidazole-containing compounds are explored as enzyme inhibitors (e.g., indoleamine 2,3-dioxygenase-1 inhibitors ) and antimicrobial agents. The ethyl substituent in the target compound could enhance binding affinity to hydrophobic enzyme pockets.
  • Material Science : Imidazole derivatives are used in catalysis and supramolecular chemistry due to their π-π stacking and hydrogen-bonding capabilities .

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